molecular formula C19H22N2O2 B2826522 N-benzyl-N'-(4-butan-2-ylphenyl)oxamide CAS No. 329079-13-2

N-benzyl-N'-(4-butan-2-ylphenyl)oxamide

Cat. No. B2826522
CAS RN: 329079-13-2
M. Wt: 310.397
InChI Key: JVZILIUANKFKMZ-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” is a complex organic compound. It is an oxamide derivative, where oxamide is the diamide derived from oxalic acid . The compound contains a benzyl group, which is formed by manipulating the benzene ring .


Synthesis Analysis

The synthesis of oxamide derivatives has been studied extensively. A new series of oxamide and fumaramide derivatives was synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors against Alzheimer’s disease (AD) . The presence of an ethylene bridge in the inhibitors had more influence on the inhibition of AChE and BuChE .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” can be inferred from its name. It contains a benzyl group attached to an oxamide core, and a butan-2-ylphenyl group attached to the other nitrogen of the oxamide .


Chemical Reactions Analysis

Oxamide derivatives have been found to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer’s disease . The specific reactions of “N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” are not mentioned in the search results.

properties

IUPAC Name

N-benzyl-N'-(4-butan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-14(2)16-9-11-17(12-10-16)21-19(23)18(22)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZILIUANKFKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(4-butan-2-ylphenyl)oxamide

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